molecular formula C11H18O2 B14619380 2-Methyl-2-(2-oxobutyl)cyclohexan-1-one CAS No. 60415-92-1

2-Methyl-2-(2-oxobutyl)cyclohexan-1-one

Cat. No.: B14619380
CAS No.: 60415-92-1
M. Wt: 182.26 g/mol
InChI Key: CJGVZIBQDXNAAM-UHFFFAOYSA-N
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Description

2-methyl-2-(2-oxobutyl)cyclohexanone is an organic compound with the molecular formula C11H18O2. It is a cyclohexanone derivative, characterized by the presence of a methyl group and a 2-oxobutyl group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(2-oxobutyl)cyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-bromo-2-oxobutane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-2-(2-oxobutyl)cyclohexanone may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and advanced purification techniques like distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(2-oxobutyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the oxobutyl group.

Scientific Research Applications

2-methyl-2-(2-oxobutyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(2-oxobutyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(3-methyl-2-oxobutyl)cyclohexanone: Similar structure but with an additional methyl group.

    Cyclohexanone derivatives: Various compounds with different substituents on the cyclohexane ring.

Uniqueness

2-methyl-2-(2-oxobutyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

60415-92-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-methyl-2-(2-oxobutyl)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-3-9(12)8-11(2)7-5-4-6-10(11)13/h3-8H2,1-2H3

InChI Key

CJGVZIBQDXNAAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1(CCCCC1=O)C

Origin of Product

United States

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